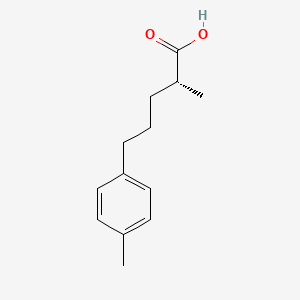

(2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid

Description

Properties

IUPAC Name |

(2R)-2-methyl-5-(4-methylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10-6-8-12(9-7-10)5-3-4-11(2)13(14)15/h6-9,11H,3-5H2,1-2H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSIVYUGQSJPEO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CCC[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pentenoic acid, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at high pressure and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. It may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Stereochemical Influence: The 2R configuration in the target compound and its analog (2R,4R)-4-amino-2-methyl-5-phenylpentanoic acid contrasts with the 2S configuration in (2S,4R)-5-(4-aminophenyl)-4-azanyl-2-methylpentanoic acid. Enantiomeric differences significantly impact biological activity, as seen in drug-receptor interactions .

Substituent Effects: The 4-methylphenyl group in the target compound provides moderate hydrophobicity compared to the biphenyl group in Sacubitril Diacid, which increases molecular weight and may enhance binding to hydrophobic pockets .

Pharmacological Relevance: Sacubitril Diacid analogs are linked to cardiovascular applications (neprilysin inhibition), while amino-substituted variants may serve as enzyme inhibitors or prodrug intermediates . The absence of charged groups in the target compound suggests utility in penetrating lipid membranes or acting as a metabolic precursor .

Biological Activity

(2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid, also known by its CAS number 2248186-61-8, is a chiral compound with potential biological activities that have garnered interest in various fields such as medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 206.28 g/mol

The biological activity of (2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid is primarily attributed to its interactions with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways involved in metabolic processes and signal transduction cascades.

Biological Activities

Research indicates that (2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Analgesic Properties : The compound has been explored for its potential analgesic effects, indicating its usefulness in pain management.

- Enzyme Interaction : Studies have shown that it interacts with certain enzymes, potentially affecting their activity and leading to various physiological effects.

Case Studies

- In Vitro Studies : Various in vitro assays have demonstrated the compound's ability to inhibit specific enzymes related to inflammatory pathways. For instance, it was found to reduce the activity of cyclooxygenase (COX), an enzyme involved in the inflammatory process.

- Animal Models : In animal studies, administration of (2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid resulted in significant reductions in pain response metrics, supporting its potential as an analgesic.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzyme activity | |

| Analgesic | Reduction in pain response in animal models | |

| Enzyme Interaction | Modulation of specific metabolic pathways |

Q & A

What are the optimal synthetic routes for preparing (2R)-2-Methyl-5-(4-methylphenyl)pentanoic acid with high enantiomeric excess?

(Basic)

Answer: The compound is synthesized via asymmetric catalysis or chiral pool strategies . Key steps include:

- Enantioselective alkylation : Using chiral auxiliaries (e.g., Evans oxazolidinones) to install the (2R)-methyl group .

- Mitsunobu reaction : For stereochemical control in biphenyl-substituted intermediates, as seen in tert-butoxycarbonyl (Boc)-protected analogs .

- Deprotection : Boc groups are removed under acidic conditions (e.g., TFA/DCM) to yield the free carboxylic acid .

Purification : Achieved via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for enantiomeric excess validation .

How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?

(Advanced)

Answer: Contradictions may arise from:

- Cell permeability differences : Use logP calculations (e.g., via ACD/Labs software) to assess membrane penetration .

- Ionization state variability : Standardize assay pH (e.g., 7.4 phosphate buffer) to maintain consistent protonation .

- Metabolite interference : Employ LC-MS to monitor compound stability and metabolite formation during assays .

Validation : Compare activity against structurally related compounds (e.g., phenyl vs. biphenyl analogs) to isolate substituent effects .

What analytical techniques are recommended for characterizing stereochemical purity?

(Basic)

Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to confirm enantiomeric ratios .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in diastereomeric derivatives (e.g., Mosher esters) to assign configuration .

- Optical rotation : Measure and compare to literature values (e.g., (2R,4S)-isomers show in methanol) .

What strategies mitigate synthetic challenges in introducing the 4-methylphenyl group?

(Advanced)

Answer:

- Suzuki-Miyaura coupling : Use Pd(PPh) catalyst with 4-methylphenylboronic acid and a bromopentanoic acid precursor .

- Protection of carboxylic acid : Temporarily esterify the acid (e.g., methyl ester) to prevent side reactions during coupling .

- Post-functionalization : Introduce methyl groups via Friedel-Crafts alkylation on pre-formed biphenyl intermediates .

How does the 4-methylphenyl substituent influence physicochemical properties compared to phenyl analogs?

(Basic)

Answer:

- Lipophilicity : The methyl group increases logP by ~0.5 units, enhancing membrane permeability (calculated via Crippen’s fragmentation ).

- Metabolic stability : Methyl substitution reduces oxidative metabolism at the para position, as shown in microsomal assays .

- Crystallinity : Methyl groups disrupt π-π stacking, lowering melting points (e.g., 145–148°C vs. 160°C for phenyl analogs) .

What experimental designs address low reproducibility in pharmacological studies?

(Advanced)

Answer:

- Dose-response standardization : Use Hill equation modeling to derive EC values across ≥3 independent replicates .

- Matrix effects : Include control experiments in serum-containing vs. serum-free media to assess protein binding .

- Orthogonal assays : Validate enzyme inhibition (e.g., COX-2) via both fluorogenic substrates and ELISA-based prostaglandin quantification .

How can computational methods guide the optimization of this compound’s bioactivity?

(Advanced)

Answer:

- Docking studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., COX-2; PDB ID: 5KIR) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to prioritize synthetic targets .

- MD simulations : Assess conformational stability of the (2R)-configured acid in lipid bilayers using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.